molecular formula C14H10BrFN2O3 B4714152 N'-(4-bromo-2-fluorobenzylidene)-2,5-dihydroxybenzohydrazide

N'-(4-bromo-2-fluorobenzylidene)-2,5-dihydroxybenzohydrazide

Cat. No. B4714152
M. Wt: 353.14 g/mol
InChI Key: VVBKPNVTXXBGGH-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorobenzylidene)-2,5-dihydroxybenzohydrazide, also known as BHBF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BHBF is a hydrazone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

N'-(4-bromo-2-fluorobenzylidene)-2,5-dihydroxybenzohydrazide exerts its therapeutic effects through various mechanisms of action. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and tyrosine kinase. This compound also inhibits the activation of nuclear factor-kappa B, a transcription factor involved in the production of inflammatory cytokines. Additionally, this compound activates the adenosine monophosphate-activated protein kinase pathway, which plays a role in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces the production of reactive oxygen species and inhibits the activation of nuclear factor-kappa B, resulting in reduced inflammation. Additionally, this compound improves glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter 4 and reducing the expression of gluconeogenic enzymes.

Advantages and Limitations for Lab Experiments

N'-(4-bromo-2-fluorobenzylidene)-2,5-dihydroxybenzohydrazide has several advantages for lab experiments, including its high purity and stability. This compound can be synthesized in large quantities, allowing for extensive testing and experimentation. However, this compound has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N'-(4-bromo-2-fluorobenzylidene)-2,5-dihydroxybenzohydrazide. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Another direction is to explore the structure-activity relationship of this compound to identify more potent derivatives. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo and in clinical trials.
Conclusion:
In conclusion, this compound is a hydrazone derivative that has gained attention in scientific research due to its potential therapeutic properties. This compound can be synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. This compound has several advantages for lab experiments, but also has limitations. There are several future directions for the study of this compound, including its potential as a therapeutic agent for various diseases and the exploration of its structure-activity relationship.

Scientific Research Applications

N'-(4-bromo-2-fluorobenzylidene)-2,5-dihydroxybenzohydrazide has been studied extensively for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-diabetic effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

properties

IUPAC Name

N-[(E)-(4-bromo-2-fluorophenyl)methylideneamino]-2,5-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O3/c15-9-2-1-8(12(16)5-9)7-17-18-14(21)11-6-10(19)3-4-13(11)20/h1-7,19-20H,(H,18,21)/b17-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBKPNVTXXBGGH-REZTVBANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)NN=CC2=C(C=C(C=C2)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)C(=O)N/N=C/C2=C(C=C(C=C2)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-bromo-2-fluorobenzylidene)-2,5-dihydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-bromo-2-fluorobenzylidene)-2,5-dihydroxybenzohydrazide

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